molecular formula C16H13Cl2N3O2S B10881615 4-(3,5-dichlorophenyl)-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-(3,5-dichlorophenyl)-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10881615
M. Wt: 382.3 g/mol
InChI Key: NGYVPYJSGRZEIG-UHFFFAOYSA-N
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Description

4-(3,5-dichlorophenyl)-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of dichlorophenyl and dimethoxyphenyl groups attached to the triazole ring, along with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dichlorophenyl)-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dichlorobenzoyl chloride with 3,5-dimethoxyaniline to form an intermediate, which is then subjected to cyclization with thiourea to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dichlorophenyl)-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to modify the triazole ring or the aromatic substituents.

    Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Disulfide or sulfonic acid derivatives.

    Reduction: Modified triazole or aromatic rings.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3,5-dichlorophenyl)-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

4-(3,5-dichlorophenyl)-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure but different substituents.

    Itraconazole: Another antifungal agent with a triazole ring and different aromatic substituents.

    Voriconazole: A triazole derivative used as an antifungal agent with distinct substituents.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties

Properties

Molecular Formula

C16H13Cl2N3O2S

Molecular Weight

382.3 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)-3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13Cl2N3O2S/c1-22-13-3-9(4-14(8-13)23-2)15-19-20-16(24)21(15)12-6-10(17)5-11(18)7-12/h3-8H,1-2H3,(H,20,24)

InChI Key

NGYVPYJSGRZEIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NNC(=S)N2C3=CC(=CC(=C3)Cl)Cl)OC

Origin of Product

United States

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